Ethyl 2-cyclohexyl-2-oxoacetate
Overview
Description
Ethyl 2-cyclohexyl-2-oxoacetate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of magnesium and iodine in tetrahydrofuran at 55-60°C for 2 hours . The second step involves the use of tetrahydrofuran at -40 to -5°C for 3 hours in an inert atmosphere .Molecular Structure Analysis
The linear structure formula of this compound is C10H16O3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 184.24 .Scientific Research Applications
Synthesis and Antimicrobial Screening
Ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate is utilized in the synthesis of novel indazole bearing oxadiazole derivatives. These derivatives have been studied for their antimicrobial activity, indicating the compound's relevance in the development of potential antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).
Synthesis of Chromans
The compound plays a role in the synthesis of quaternary carbon-centered chromans. These chromans are synthesized through cyclization reactions with ethyl 2-(2-hydroxyaryl)-2-oxoacetates, offering an efficient approach for creating biologically active chroman products (Hu, Guan, & Shi, 2012).
Synthesis of 1,2,3-Triazoles
Ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate has been synthesized and characterized for its potential in creating 1,4,5-trisubstituted 1,2,3-triazoles. These compounds show potential in various applications including brine shrimp cytotoxicity assays (Ahmed et al., 2016).
Protein-Tyrosine Phosphatase 1B Inhibitors
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives are researched for their role as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B). These compounds are investigated for their potential in treating conditions like diabetes (Navarrete-Vázquez et al., 2012).
Catalysis in Organic Synthesis
Ethyl 2-cyclohexyl-2-oxoacetate is also significant in the field of organic catalysis. Its application in the oxidative cleavage of alkenes and alkynes catalyzed by RuO4 demonstrates its utility in producing carboxylic acids under environmentally acceptable conditions (Griffith & Kwong, 2003).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-cyclohexyl-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUXDYQHDQFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452974 | |
Record name | ethyl 2-cyclohexyl-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13275-31-5 | |
Record name | ethyl 2-cyclohexyl-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylcyclohexyl(oxo)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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